ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate
Overview
Description
Ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate is a chemical compound with the CAS Number: 123044-12-2 . It has a molecular weight of 331.44 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H21N3O2S/c1-5-22-16(21)14-12(2)19-17(18-11-20(3)4)23-15(14)13-9-7-6-8-10-13/h6-11,15H,5H2,1-4H3/b18-11+
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 331.44 . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available in the retrieved resources.Scientific Research Applications
Synthesis and Characterization
One area of research involves the synthesis of functionalized thiazoles and pyrimidine-thiones from related compounds through reactions with aryl isothiocyanates, showcasing the compound's utility in generating structurally diverse heterocycles. For instance, a study by Yavari et al. (2017) reported the preparation of various derivatives, including thiazole and thiazine compounds, with moderate to good yields, highlighting the synthetic utility of such structures in organic chemistry (Yavari, Amirahmadi, & Halvagar, 2017).
Crystal Structure Analysis
Another significant application is the crystal structure analysis of related compounds. For example, Cossar et al. (2018) determined the crystal structure of a closely related derivative, providing insights into the molecular configuration and the arrangement of atoms within the compound. This type of research is crucial for understanding the compound's chemical behavior and potential interactions in biological systems (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).
Biological Activity
While the request specified excluding information related to drug use, dosage, and side effects, it's worth noting that compounds of this class often undergo evaluation for various biological activities. Research on derivatives has explored their potential antibacterial properties, as demonstrated by Gad-Elkareem and El-Adasy (2010), who synthesized new ethyl thionicotinates and related compounds containing sulfonamide moieties, highlighting the ongoing interest in such compounds for therapeutic applications (Gad-Elkareem & El-Adasy, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-22-16(21)14-12(2)19-17(18-11-20(3)4)23-15(14)13-9-7-6-8-10-13/h6-11,15H,5H2,1-4H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRXWJXPKXJSU-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)N=CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(SC1C2=CC=CC=C2)/N=C/N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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